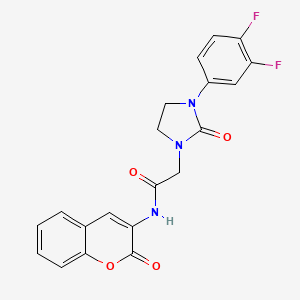

7-Fluoro-6-hydroxybenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydroxybenzofuran derivatives, such as 7-Fluoro-6-hydroxybenzofuran, often involves a two-step procedure . The first step is the conversion of dihydroxyacetophenone into hydroxybenzofuranone. The second step is the reduction of hydroxybenzofuranone with lithium borohydride . Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hydroxybenzofuran derivatives have been reported . These reactions include the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline .Scientific Research Applications

Anti-Tumor Activity

7-Fluoro-6-hydroxybenzofuran (abbreviated as 7-F-6-HBF) has garnered attention due to its potential anti-tumor properties. Research studies have demonstrated that this compound exhibits inhibitory effects on tumor cell growth. It interferes with critical cellular processes, such as cell cycle regulation and apoptosis, making it a promising candidate for cancer therapy .

Antibacterial Properties

The fluoro-substituted benzofuran derivatives, including 7-F-6-HBF, have shown significant antibacterial activity. They can inhibit the growth of various bacterial strains, making them valuable in the development of novel antibiotics. Researchers are exploring their mechanisms of action and potential clinical applications .

Antioxidant Effects

7-F-6-HBF possesses antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health and protecting against diseases related to oxidative imbalance .

Anti-Viral Potential

Studies suggest that 7-F-6-HBF may exhibit anti-viral activity. While more research is needed, this compound could be a valuable asset in the fight against viral infections, including hepatitis C virus (HCV) .

Synthetic Applications

Researchers have developed novel synthetic methods for constructing benzofuran rings, including 7-F-6-HBF. These methods allow efficient access to complex benzofuran derivatives, which can serve as building blocks for drug development. For instance, a unique free radical cyclization cascade has been employed to synthesize challenging polycyclic benzofuran compounds .

Drug Prospects

Given its diverse biological activities, 7-F-6-HBF holds promise as a natural drug lead compound. Scientists continue to explore its potential therapeutic applications, especially in the context of liver diseases, cancer, and infectious diseases .

For more in-depth details, you can refer to the original research articles . If you have any further questions or need additional information, feel free to ask!

Mechanism of Action

Target of Action

Benzofuran compounds, including 7-Fluoro-6-hydroxybenzofuran, are known to interact with various biological targets. They have been found to be particularly effective in interacting with the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .

Mode of Action

The mode of action of 7-Fluoro-6-hydroxybenzofuran involves its interaction with its primary target, the α4β2 nicotinic acetylcholine receptor. The compound’s aromatic portion mainly interacts with the minus side of the receptor binding site . The hydrophilic substituents, such as the hydroxy group, also play a significant role in this interaction .

Biochemical Pathways

Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

The molecular and cellular effects of 7-Fluoro-6-hydroxybenzofuran’s action are likely diverse, given the wide range of biological activities exhibited by benzofuran compounds . For instance, the compound may exert anti-tumor effects by interfering with cell proliferation or inducing apoptosis in cancer cells .

properties

IUPAC Name |

7-fluoro-1-benzofuran-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVONNIBOPJKZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CO2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-hydroxybenzofuran | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)

![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)

![ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2454891.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)

![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)